molecular formula C9H9NO2 B1601260 N-(2-Oxo-2-phenylethyl)formamide CAS No. 73286-37-0

N-(2-Oxo-2-phenylethyl)formamide

Cat. No.: B1601260
CAS No.: 73286-37-0
M. Wt: 163.17 g/mol
InChI Key: FQDKEOJQWVXKSU-UHFFFAOYSA-N
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Description

N-(2-Oxo-2-phenylethyl)formamide is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is known for its versatile applications in various fields of scientific research and industry. The compound is characterized by the presence of a formamide group attached to a phenylethyl moiety, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Oxo-2-phenylethyl)formamide typically involves the reaction of 2-oxo-2-phenylethylamine with formic acid or its derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the formamide bond .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

N-(2-Oxo-2-phenylethyl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2-Oxo-2-phenylethyl)formamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Oxo-2-phenylethyl)formamide involves its interaction with specific molecular targets and pathways. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their structure and function. The phenylethyl moiety can interact with hydrophobic regions of proteins and other biomolecules, affecting their activity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-Oxo-2-phenylethyl)formamide is unique due to the presence of both the oxo and formamide groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields .

Properties

IUPAC Name

N-phenacylformamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c11-7-10-6-9(12)8-4-2-1-3-5-8/h1-5,7H,6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQDKEOJQWVXKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504314
Record name N-(2-Oxo-2-phenylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73286-37-0
Record name N-(2-Oxo-2-phenylethyl)formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504314
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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